molecular formula C5H5BrN2O B112656 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 473528-88-0

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B112656
CAS No.: 473528-88-0
M. Wt: 189.01 g/mol
InChI Key: GXAHYXQWHWDEDY-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom attached to the pyrazole ring. It is often used as a building block in the synthesis of more complex molecules due to its reactive aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methylpyrazole followed by formylation. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-1-methylpyrazole is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is largely dependent on its reactivity towards various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAHYXQWHWDEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383279
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473528-88-0
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
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